molecular formula C11H11N3O2 B2616190 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226209-52-4

7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2616190
CAS No.: 1226209-52-4
M. Wt: 217.228
InChI Key: DHALQDJRAPMSEG-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant bioactivity and presence in various investigative compounds . The structure is strategically functionalized with a cyclopropyl group at the 7-position, a modification known to enhance metabolic stability in similar analogues, and a carboxylic acid moiety at the 5-position which facilitates critical interactions with biological targets, such as hydrogen bonding or salt bridge formation within enzyme active sites . As part of the pyrazolo[1,5-a]pyrimidine family, this core structure is of high interest in the development of potent enzymatic inhibitors. Scientific literature extensively documents the application of this scaffold in creating inhibitors for kinases, including PI3K and Akt, which are pivotal targets in oncology and inflammatory disease research . Furthermore, derivatives of this heterocyclic system have been explored as inhibitors of cathepsin K, a cysteine protease involved in osteoporosis, and other disease-relevant enzymes . The presence of the carboxylic acid group offers a versatile handle for further synthetic derivatization, such as amide coupling, allowing researchers to generate a diverse array of compounds for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-4-10-12-8(11(15)16)5-9(7-2-3-7)14(10)13-6/h4-5,7H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHALQDJRAPMSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which influence the absorption and emission behaviors of the compound . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives, including 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as enzyme inhibitors, targeting specific pathways involved in tumor growth and proliferation. They have shown efficacy against a variety of cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. It has been evaluated for its effectiveness against viruses such as influenza and other RNA viruses. The compound's ability to interfere with viral replication mechanisms positions it as a candidate for antiviral drug development .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity, which could lead to the development of new antibiotics .

Case Studies and Research Findings

  • Anticancer Activity : A study published in Molecules detailed the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their biological evaluation against cancer cell lines. Among these derivatives, this compound showed promising results in inhibiting cell proliferation .
  • Antiviral Screening : Another research effort focused on assessing the antiviral properties of pyrazolo[1,5-a]pyrimidines against influenza virus. The findings suggested that modifications at the 7-position could enhance antiviral activity, making this compound a subject of interest for further pharmacological studies .
  • Antimicrobial Studies : A comprehensive study evaluated the antibacterial efficacy of synthesized compounds including this compound against various pathogens. Results indicated significant inhibition of bacterial growth at low concentrations compared to standard antibiotics .

Comparative Data Table

Compound NameAnticancer ActivityAntiviral ActivityAntimicrobial Activity
This compoundHighModerateSignificant
Other Pyrazolo Derivatives (e.g., SCM5)ModerateHighVariable

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzymatic activity and inhibit specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 92289-91-3 C₁₁H₁₁N₃O₂ 7-cyclopropyl, 2-methyl Balanced lipophilicity; enhanced metabolic stability due to cyclopropyl .
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 1795503-05-7 C₁₁H₈F₃N₃O₂ 7-cyclopropyl, 2-CF₃ CF₃ group increases electronegativity, improving target binding .
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 1784657-90-4 C₁₁H₁₁F₃N₃O₂ 7-isopropyl, 2-CF₃ Isopropyl adds steric bulk, potentially reducing metabolic clearance .
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate 1458593-65-1 C₁₁H₁₁N₃O₂ 7-cyclopropyl, methyl ester (position 5) Ester prodrug form; improved bioavailability via hydrolysis to acid .
2,7-Diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids N/A Varies Aryl groups at positions 2 and 7 Enhanced π-stacking interactions but reduced solubility .
Key Observations:
  • Substituent Effects :
    • Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound offers greater metabolic stability compared to isopropyl, as smaller rings are less prone to oxidative degradation .
    • Methyl vs. Trifluoromethyl : The methyl group (target compound) provides moderate electron-donating effects, while trifluoromethyl (CF₃) in analogs enhances electronegativity, improving binding to hydrophobic enzyme pockets .
    • Carboxylic Acid vs. Ester : The carboxylic acid group is critical for bioactivity (e.g., kinase inhibition), whereas the ester form (CAS 1458593-65-1) serves as a prodrug to enhance oral absorption .

Biological Activity

7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1226209-52-4) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl group and a carboxylic acid functional group attached to a pyrazolopyrimidine core. The molecular formula is C11H11N3O2C_{11}H_{11}N_{3}O_{2} .

Anticancer Properties

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of kinases that are crucial for cancer cell survival .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
7-Cyclopropyl-2-methylpyrazolo[1,5-a]VariousKinase inhibition ,
Other Pyrazolo DerivativesBreast CancerInhibition of mTOR pathway
Pyrido[2,3-d]pyrimidinesLeukemiaTargeting DNA repair mechanisms

Enzymatic Inhibition

This compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is significant in the treatment of malaria and autoimmune diseases . The inhibition of DHODH disrupts pyrimidine synthesis, which is essential for the proliferation of certain pathogens.

Table 2: Enzymatic Targets and Inhibition

Enzyme TargetInhibition TypeImplicationsReference
Dihydroorotate dehydrogenaseCompetitive inhibitionPotential treatment for malaria
Protein KinasesNon-competitive inhibitionAnticancer activity ,

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A study involving various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be lower than those of established chemotherapeutics, indicating its potential as a novel anticancer agent .
  • Enzyme Inhibition Assay : In vitro assays showed that the compound effectively inhibited DHODH activity with an IC50 value in the micromolar range. This finding supports its development as a therapeutic candidate for malaria treatment .
  • Fluorescent Properties : Recent research highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent markers in cellular studies. The compound was shown to localize in lipid droplets within cancer cells, suggesting applications in bioimaging and cellular tracking .

Q & A

Q. What are the key synthetic routes for 7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?

The compound is synthesized via cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with cyclopropane-containing precursors, followed by hydrolysis and functionalization. Critical steps include:

  • Cyclocondensation : Reacting aminopyrazole derivatives with enamine or enolate precursors (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) under reflux conditions in ethanol or DMF .
  • Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid moiety, typically using HCl or NaOH .
  • Amidation : Bis(pentafluorophenyl) carbonate (BPC)-mediated coupling with amines to generate carboxamide derivatives for biological screening .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity and substituent positioning, particularly distinguishing between pyrazole and pyrimidine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, especially for trifluoromethyl or cyclopropyl groups .
  • HPLC : Purity assessment (≥95%) using reversed-phase columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolving crystal structures to confirm bond angles and stereochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidines .

Q. How can computational methods predict physicochemical properties and reactivity?

  • LogP and Solubility : Tools like MarvinSketch or Molinspiration calculate logP (e.g., ~1.12 for methyl esters) and hydrogen bond donors/acceptors (1 and 5, respectively) .
  • DFT Calculations : Optimize geometries to evaluate cyclopropane ring strain and electronic effects on reactivity .
  • Docking Studies : Predict binding affinities to biological targets (e.g., cathepsins) using AutoDock Vina with crystal structures from the PDB .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency compared to ethanol .
  • Catalysis : Use p-toluenesulfonic acid (PTSA) or microwave irradiation to accelerate cyclization steps, reducing reaction times from 24 h to 2–4 h .
  • Workup Strategies : Purification via silica gel chromatography (petroleum ether/EtOAc gradients) or recrystallization (cyclohexane/CH2_2Cl2_2) improves purity >98% .

Q. How can discrepancies in biological activity data (e.g., IC50_{50}) be resolved?

  • Assay Standardization : Use recombinant cathepsins (K/B) with fluorogenic substrates (e.g., Z-FR-AMC) under controlled pH (5.5–6.0) and temperature (37°C) .
  • Data Normalization : Compare inhibition values against positive controls (e.g., E-64 for cathepsin B) and validate via dose-response curves (3–5 replicates) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid clearance .

Q. What strategies are employed to study structure-activity relationships (SAR) for this scaffold?

  • Substituent Variation : Replace cyclopropyl with isopropyl or trifluoromethyl groups to evaluate steric/electronic effects on enzyme inhibition (e.g., cathepsin K IC50_{50} shifts from 25 µM to >100 µM) .
  • Bioisosteric Replacement : Substitute carboxylic acid with carboxamide or nitrile to modulate membrane permeability and target engagement .
  • Protease Profiling : Screen against panels of cysteine proteases (e.g., cathepsin L, V) to identify selectivity drivers .

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